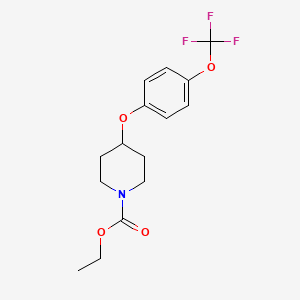
1-Ethoxycarbonyl-4-(4-trifluoromethoxyphenoxy)piperidine
Cat. No. B8387209
M. Wt: 333.30 g/mol
InChI Key: ISMFYCKMEBGHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08552188B2
Procedure details


1-ethoxycarbonyl-4-mesyloxypiperidine (13.6 g), trifluoromethoxyphenol (4.0 g), tetrabutylammonium chloride (1.2 g) and potassium carbonate (7.72 g) were suspended in water (20 mL) and the suspension was refluxed for 3 hours. The reaction solution was cooled to room temperature, and then the reaction product was extracted with toluene (24 mL). The extract was washed with water (20 mL×2), and then the solvent was concentrated under reduced pressure to obtain a target compound as a light yellow oily substance. The yield amount was 12.03 g (%). The obtained target compound was used, for the subsequent reaction without being purified.





Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([N:6]1[CH2:11][CH2:10][CH:9]([O:12]S(C)(=O)=O)[CH2:8][CH2:7]1)=[O:5])[CH3:2].[F:17][C:18]([F:28])([F:27])[O:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1O.C(=O)([O-])[O-].[K+].[K+]>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH2:1]([O:3][C:4]([N:6]1[CH2:11][CH2:10][CH:9]([O:12][C:23]2[CH:22]=[CH:21][C:20]([O:19][C:18]([F:17])([F:27])[F:28])=[CH:25][CH:24]=2)[CH2:8][CH2:7]1)=[O:5])[CH3:2] |f:2.3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)N1CCC(CC1)OS(=O)(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(OC1=C(C=CC=C1)O)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
7.72 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
1.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Step Five
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the suspension was refluxed for 3 hours
|
|
Duration
|
3 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the reaction product was extracted with toluene (24 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The extract was washed with water (20 mL×2)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the solvent was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a target compound as a light yellow oily substance
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained target compound was used, for the subsequent reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
without being purified
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)OC(=O)N1CCC(CC1)OC1=CC=C(C=C1)OC(F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
